molecular formula C37H61NO14 B1236839 Leucomycin A9 CAS No. 18361-49-4

Leucomycin A9

Cat. No. B1236839
CAS RN: 18361-49-4
M. Wt: 743.9 g/mol
InChI Key: LOJFCOBMHWVESZ-MXYURFFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucomycin A9 is a macrolide.

Scientific Research Applications

1. Analytical and Preparative Procedures

Leucomycin A9, as part of a complex of macrolides, was studied for its composition and hydrolysis products using High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry (ESI-CID-MSn). This research was crucial in analyzing the complex mixture of leucomycins and developing a preparative separation procedure, which is essential for semisynthetic experiments (Gebhardt, Perner, & Gräfe, 2004).

2. Antibacterial and Anticancer Properties

In the realm of pharmaceuticals, Leucomycin A9 has been part of studies exploring the antibacterial properties of macrolides. For instance, novel leucomycin analogues modified at the C-3 position showed improved in vitro antibacterial activities against pathogens like erythromycin-resistant Streptococcus pneumoniae. This underlines the potential of leucomycin derivatives in combating antibiotic-resistant bacterial strains (Furuuchi et al., 2008). Additionally, the angucycline antibiotic landomycin E (LE), structurally related to leucomycins, demonstrated anticancer activity through the induction of apoptosis and distinct cellular mechanisms compared to other clinically used anthracycline antibiotics, showing potential as a better-tolerated drug candidate for cancer treatment (Panchuk et al., 2017).

3. Environmental and Wastewater Treatment

Leucomycin A9 is also relevant in environmental sciences, particularly in wastewater treatment. A study demonstrated the use of a two-phase anaerobic/aerobic system for treating leucomycin wastewater, showing significant organic matter reduction and compliance with pharmaceutical industry standards. This highlights the compound's relevance in bioremediation and environmental management practices (Han Guo-qi, 2005).

properties

CAS RN

18361-49-4

Product Name

Leucomycin A9

Molecular Formula

C37H61NO14

Molecular Weight

743.9 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C37H61NO14/c1-20-17-25(15-16-39)33(34(46-9)27(42)18-28(43)47-21(2)13-11-10-12-14-26(20)41)52-36-31(44)30(38(7)8)32(22(3)49-36)51-29-19-37(6,45)35(23(4)48-29)50-24(5)40/h10-12,14,16,20-23,25-27,29-36,41-42,44-45H,13,15,17-19H2,1-9H3/b11-10+,14-12+/t20-,21-,22-,23+,25+,26+,27-,29+,30-,31-,32-,33+,34+,35+,36+,37-/m1/s1

InChI Key

LOJFCOBMHWVESZ-MXYURFFASA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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